BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Profile of CD73-IN-3 (LY-3475070): A
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CD73-IN-3

Cat. No.: B15606665

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD73-IN-3 (LY-3475070) is an orally bioavailable, small molecule inhibitor of the ecto-5'-
nucleotidase (CD73) enzyme. Developed by Eli Lilly, this compound has progressed into Phase
1 clinical trials for the treatment of advanced solid malignancies, both as a monotherapy and in
combination with the immune checkpoint inhibitor pembrolizumab.[1][2] Preclinical evidence,
although not extensively detailed in publicly available literature, suggests that LY-3475070
effectively targets the immunosuppressive tumor microenvironment by blocking the production
of adenosine. This technical guide synthesizes the available preclinical information on LY-
3475070, focusing on its mechanism of action, available in vitro data, and the foundational
principles of its preclinical assessment.

Introduction: The Rationale for CD73 Inhibition in
Oncology

The tumor microenvironment (TME) is characterized by a complex network of signaling
molecules that promote tumor growth and immune evasion. One of the key
immunosuppressive pathways is the production of extracellular adenosine.[3] CD73, a
glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, plays a critical role in this
pathway by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to
adenosine.[3]
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Elevated levels of adenosine in the TME suppress the activity of various immune cells,
including T cells and natural killer (NK) cells, thereby hindering the anti-tumor immune
response. By inhibiting CD73, the production of immunosuppressive adenosine is reduced,
which is hypothesized to restore and enhance the function of immune effector cells, leading to
tumor cell destruction.

Mechanism of Action of LY-3475070

LY-3475070 is a non-nucleotide inhibitor of CD73.[3] Its mechanism of action centers on
binding to the CD73 enzyme and blocking its catalytic activity. This inhibition prevents the
conversion of AMP to adenosine, thereby reducing the concentration of adenosine in the
extracellular space. The expected downstream effects within the tumor microenvironment
include:

o Enhanced T-cell and NK cell function: Reduced adenosine levels relieve the suppression of
cytotoxic lymphocytes, allowing for more effective tumor cell killing.

e Modulation of the myeloid compartment: Decreased adenosine can also impact myeloid-
derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), potentially
shifting them towards a more pro-inflammatory, anti-tumor phenotype.

e Synergy with other immunotherapies: By "releasing the brakes" on the immune system,
CD73 inhibition is expected to synergize with other immunotherapies, such as PD-1/PD-L1
inhibitors.

Preclinical Data Summary

Detailed quantitative preclinical data for LY-3475070, including specific IC50 values,
pharmacokinetic parameters, and in vivo efficacy data, are not extensively available in the
public domain. The information presented below is collated from available sources.

In Vitro Data

Limited in vitro experimental details have been published. One commercially available source
indicates that LY-3475070 was tested in peripheral blood mononuclear cells (PBMCs) at a
concentration of 1 uM for 2 hours.[4] However, the specific readout and results of this
experiment are not provided.
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Table 1: In Vitro Assay Parameters for LY-3475070

Parameter Value/Description Reference

Peripheral Blood Mononuclear
Cell Type [4]
Cells (PBMCs)

Concentration 1pM [4]

Incubation Time 2 hours [4]

Note: Specific activity data (e.g., IC50) is not publicly available.

Pharmacokinetics and Pharmacodynamics

While specific preclinical pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for
LY-3475070 in animal models have not been disclosed, it is described as an orally bioavailable
inhibitor.[4] The progression to Phase 1 clinical trials with an oral formulation supports the
conclusion that it possesses adequate pharmacokinetic properties for oral administration.[1][2]

Pharmacodynamic studies in preclinical models would have likely focused on measuring the
inhibition of adenosine production in the plasma and tumor microenvironment following
administration of LY-3475070.

In Vivo Efficacy

LY-3475070 has been studied in laboratory and animal trials.[1] While specific details of these
studies, such as the tumor models used, dosing regimens, and tumor growth inhibition data,
are not publicly available, the advancement of the compound to clinical trials indicates that it
demonstrated promising anti-tumor activity in these preclinical models. A study on a derivative
of LY-3475070 showed significant tumor growth inhibition (TGI) of 74% in a CT26 syngeneic
mouse model at a dose of 135 mg/kg, suggesting the potential of this chemical scaffold.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of LY-3475070 are proprietary to
the manufacturer. However, based on standard practices for the preclinical assessment of
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small molecule enzyme inhibitors in oncology, the following methodologies would likely have
been employed.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LY-3475070 against
the CD73 enzyme.

General Protocol:

e Recombinant human or murine CD73 enzyme is incubated with varying concentrations of LY-
3475070.

e The substrate, adenosine monophosphate (AMP), is added to initiate the enzymatic reaction.

e The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,
37°C).

e The amount of product (adenosine or inorganic phosphate) is quantified using a suitable
detection method, such as a malachite green-based phosphate detection assay or HPLC-
based adenosine detection.

e |IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cell-Based Assays

Objective: To assess the ability of LY-3475070 to inhibit CD73 activity on cancer cells and to
reverse adenosine-mediated immune suppression.

General Protocol (Immune Cell Co-culture):
e Cancer cells expressing CD73 are cultured.
e Immune cells (e.g., T cells or NK cells) are added to the cancer cell culture.

e The co-culture is treated with varying concentrations of LY-3475070.
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e AMP is added to the culture medium.

o After a defined incubation period, readouts for immune cell activation are measured, such
as:

o Cytokine production (e.g., IFN-y, TNF-a) by ELISA or flow cytometry.
o Immune cell proliferation by CFSE or BrdU incorporation assays.

o Cytotoxicity against cancer cells.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of LY-3475070 in animal models (e.qg.,
mice, rats).

General Protocol:

LY-3475070 is administered to animals via the intended clinical route (oral) and intravenously
(to determine bioavailability).

» Blood samples are collected at various time points post-administration.

e The concentration of LY-3475070 in the plasma is quantified using a validated analytical
method, such as LC-MS/MS.

o Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution,
and oral bioavailability) are calculated using appropriate software.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of LY-3475070 in relevant animal cancer models.
General Protocol (Syngeneic Mouse Models):

e Immunocompetent mice are implanted with a murine tumor cell line (e.g., CT26 colon
carcinoma, MC38 colon adenocarcinoma).

e Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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e LY-3475070 is administered orally at various doses and schedules.
e Tumor volume is measured regularly using calipers.

o At the end of the study, tumors and other tissues may be collected for pharmacodynamic and

biomarker analysis (e.g., measurement of adenosine levels, immune cell infiltration).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by LY-3475070 and a
general workflow for preclinical in vivo efficacy studies.
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Caption: The CD73-adenosine immunosuppressive pathway and the inhibitory action of LY-
3475070.
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Caption: A generalized workflow for preclinical in vivo efficacy studies of an anti-cancer agent.

Conclusion

CD73-IN-3 (LY-3475070) is a promising, orally bioavailable small molecule inhibitor of CD73
that has advanced to clinical development. By targeting the immunosuppressive adenosine
pathway, LY-3475070 represents a novel immunotherapeutic strategy. While detailed
guantitative preclinical data are not widely available, the progression of this compound into
human trials suggests a favorable preclinical profile. Further publication of preclinical and
clinical data will be crucial to fully understand the therapeutic potential of LY-3475070 in
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hra.nhs.uk [hra.nhs.uk]

2. ClinicalTrials.gov [clinicaltrials.gov]

3. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging
and Combination Therapy - PMC [pmc.ncbi.nim.nih.gov]

4. selleckchem.com [selleckchem.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15606665?utm_src=pdf-body-img
https://www.benchchem.com/product/b15606665?utm_src=pdf-body
https://www.benchchem.com/product/b15606665?utm_src=pdf-custom-synthesis
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/a-phase-1-study-of-the-cd73-inhibitor-ly3475070/
https://clinicaltrials.gov/study/NCT04148937
https://pmc.ncbi.nlm.nih.gov/articles/PMC11998006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11998006/
https://www.selleckchem.com/products/ly-3475070.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 5. pubs.acs.org [pubs.acs.org]
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Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606665#preclinical-data-on-cd73-in-3-ly-3475070]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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